
Trachelanthamidine
Übersicht
Beschreibung
Trachelanthamidine (CAS: 526-64-7) is a pyrrolizidine alkaloid (PA) characterized by a 1-hydroxymethylpyrrolizidine core structure . It serves as a necine base moiety in numerous PAs, contributing to their biological activity and toxicity. Found in plants of the Boraginaceae, Fabaceae, and Asteraceae families, it is biosynthesized via oxidative cyclization of homospermidine . Its synthesis has been achieved through diverse strategies, including ring-closing metathesis (RCM) , phosphine-catalyzed [3+2] annulation , and stepwise cycloaddition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trachelanthamidine can be synthesized through several methods. One notable method involves the synthesis from L-prolinol using olefin cyclisation initiated by an α-thiocarbocation as the key step . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran, followed by heating for 12 hours . Additionally, a single electron transfer reaction of 2-(2-acetoxyethenyl)-N-(trichloroacetyl)pyrrolidine in boiling 1,4-dimethylpiperazine has been reported .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Trachelanthamidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
Trachelanthamidine exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry:
- Antimicrobial Activity : Research has indicated that this compound and related alkaloids possess antimicrobial properties. They have been shown to inhibit the growth of several pathogenic bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
- Anticancer Properties : Some studies have explored the anticancer effects of this compound, particularly its ability to induce apoptosis in cancer cells. This has implications for its use in cancer therapy, although further investigation is required to understand its mechanisms fully .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis:
- Synthesis of Other Alkaloids : It is used as a starting material for synthesizing various pyrrolizidine alkaloids. Its structural complexity allows chemists to explore new synthetic pathways and develop novel compounds with potential biological activity .
- Model Compound : As a model compound, this compound aids researchers in studying the properties and behaviors of pyrrolizidine alkaloids. This includes investigations into their biosynthesis and metabolic pathways within plants .
Mechanistic Studies
The compound is utilized in mechanistic studies to understand:
- Biosynthetic Pathways : this compound's formation from putrescine and spermidine through homospermidine highlights its role in elucidating biosynthetic pathways of alkaloids in plants, particularly within the Boraginaceae family .
- Chemical Reactions : It serves as a substrate in various chemical reactions, allowing researchers to study reaction kinetics and mechanisms involved in alkaloid synthesis .
Table 1: Pharmacological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Anticancer | Induces apoptosis in cancer cells | |
Antioxidant | Exhibits antioxidant properties |
Table 2: Synthetic Applications of this compound
Application Type | Description | References |
---|---|---|
Intermediate | Used for synthesizing other pyrrolizidine alkaloids | |
Model Compound | Helps study properties of pyrrolizidine alkaloids |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers isolated the compound from Trachelanthus species and tested its efficacy against various bacterial strains. The results indicated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
Case Study 2: Synthesis Pathway Exploration
A recent investigation focused on the total synthesis of this compound, exploring different synthetic routes that highlight its versatility as an intermediate. The study demonstrated successful synthesis using organocatalytic methods, paving the way for developing more complex alkaloid structures .
Wirkmechanismus
The mechanism of action of trachelanthamidine involves its interaction with biological molecules and pathways. Pyrrolizidine alkaloids, including this compound, are known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This can lead to various biological effects, including cytotoxicity and genotoxicity . The specific molecular targets and pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Differences
Trachelanthamidine is often compared to isoretronecanol and retronecine due to shared pyrrolizidine frameworks. Key distinctions include:
- C1 Configuration: this compound and isoretronecanol are diastereomers differing in the stereochemistry at the C1 position (Figure 1). This compound has a 1R configuration, while isoretronecanol is 1S .
- Saturation : Both compounds are saturated necine bases, unlike retronecine, which contains a double bond between C1 and C2 .
Table 1: Structural Comparison of Key Pyrrolizidine Alkaloids
Compound | Core Structure | C1 Configuration | Key Functional Groups |
---|---|---|---|
This compound | 1R-hydroxymethyl | R | Saturated pyrrolizidine |
Isoretronecanol | 1S-hydroxymethyl | S | Saturated pyrrolizidine |
Retronecine | 1R,2R-dihydroxy | R | Unsaturated pyrrolizidine |
Pharmacological and Toxicological Profiles
PAs derive toxicity from their necine bases and esterification patterns. This compound-containing PAs exhibit hepatotoxic and carcinogenic effects due to metabolic activation into reactive pyrrolic intermediates . Key differences include:
- Occurrence in Food : this compound has been detected in stingless bee honey, raising concerns about PA contamination in food products .
Biologische Aktivität
Trachelanthamidine is a notable member of the pyrrolizidine alkaloids (PAs), a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is primarily derived from plants within the Boraginaceae family, specifically from species like Trachelanthus. It features a distinctive pyrrolizidine structure, which contributes to its biological properties. The compound exists in various stereoisomeric forms, with (-)-trachelanthamidine being the most prevalent in nature .
This compound exhibits several mechanisms that contribute to its biological activity:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against various pathogens. Its mechanism typically involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. It affects cell cycle regulation and promotes the activation of caspases, leading to programmed cell death .
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases .
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including:
- HepG2 (liver cancer) : IC50 = 45 µg/mL
- MCF7 (breast cancer) : IC50 = 38 µg/mL
- HeLa (cervical cancer) : IC50 = 50 µg/mL
These findings suggest that this compound may serve as a potential chemotherapeutic agent, particularly in hepatocellular carcinoma and breast cancer treatment .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound in models of oxidative stress. In a study using neuronal cell cultures exposed to hydrogen peroxide, treatment with this compound significantly reduced cell death and oxidative damage markers.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Trachelanthamidine, and how do they differ in methodology?
this compound is commonly synthesized via palladium-catalyzed aminoalkynylation, involving cyclization of γ- or δ-lactams using hypervalent iodine reagents (e.g., TIPS-EBX) to form bicyclic heterocycles . Alternative methods include single-electron transfer (SET) reactions, such as Ishibashi's approach using 1,4-dimethylpiperazine to initiate radical cyclization . Key differences lie in catalyst systems (Pd vs. SET mediators) and reaction intermediates (alkyne vs. radical pathways). Researchers should evaluate substrate compatibility and stereochemical outcomes when selecting a route.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for structural elucidation. For example, diastereomeric ratios in cyclization steps (e.g., 83:17 dr in amide 11) are determined via -NMR . High-resolution MS confirms molecular formulas, while X-ray crystallography resolves absolute configurations. Researchers must cross-validate spectral data with computational predictions (e.g., DFT calculations) to address ambiguities .
Q. How should researchers design initial literature reviews to identify gaps in this compound studies?
Utilize specialized databases like SciFinder and Web of Science to access synthesis protocols, mechanistic studies, and bioactivity data. Focus on review articles and patents to map historical trends and unresolved challenges, such as scalability of Pd-catalyzed methods or toxicity profiles . Limit searches to peer-reviewed journals excluding unreliable sources (e.g., ) .
Q. What safety protocols are recommended when handling reagents in this compound synthesis?
Hypervalent iodine reagents (TIPS-EBX) and strong oxidizers require inert atmosphere handling due to moisture sensitivity. Use fume hoods for volatile solvents (DMF, THF) and personal protective equipment (PPE) for LiAlH, a pyrophoric reducing agent . Document reaction conditions rigorously to ensure reproducibility and mitigate risks of exothermic side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in this compound cyclization?
Diastereoselectivity in Pd-catalyzed aminoalkynylation (e.g., 72% yield, 83:17 dr for tosyl amide 11) is influenced by steric and electronic effects of protecting groups. Systematic variation of substituents (e.g., tosyl vs. benzyl) and solvent polarity (toluene vs. DMF) can enhance selectivity. Kinetic studies and transition-state modeling (DFT) help identify optimal parameters .
Q. What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?
For spectral discrepancies, employ 2D-NMR (e.g., -HSQC) to assign stereocenters and detect minor isomers. If by-products arise (e.g., decomposition of N-methoxyamides), analyze reaction quenches via LC-MS to trace degradation pathways. Adjust temperature or catalyst loading to suppress side reactions .
Q. How do mechanistic studies differentiate Pd-catalyzed vs. radical-based pathways in this compound synthesis?
Pd-catalyzed mechanisms involve oxidative addition of alkynyl halides and C–N bond formation via migratory insertion, whereas SET pathways generate propargyl radicals that undergo cyclization. Isotopic labeling (e.g., -substrates) and radical trapping experiments (e.g., TEMPO) provide mechanistic evidence. Compare activation energies via Eyring plots to validate hypotheses .
Q. What interdisciplinary approaches enhance the evaluation of this compound’s bioactivity?
Integrate computational docking (e.g., molecular dynamics simulations) with in vitro assays to predict target interactions (e.g., alkaloid receptors). Collaborate with pharmacologists to design dose-response studies using primary cell lines, ensuring alignment with ethical guidelines for animal/human tissue use .
Q. How can computational tools predict the stability and reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. QSAR models correlate structural features (e.g., ring strain in bicyclic heterocycles) with thermodynamic stability. Validate predictions via accelerated stability testing (e.g., thermal stress at 40°C/75% RH) .
Q. What methodologies support large-scale data sharing in collaborative this compound projects?
Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data in repositories like ChemSpider or PubChem. Use electronic lab notebooks (ELNs) for real-time collaboration and version control. Cross-reference datasets with DOI assignments to ensure traceability .
Q. Methodological Considerations Table
Eigenschaften
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDEIYZIAVXHE-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CCN2C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318955 | |
Record name | (-)-Trachelanthamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-64-7 | |
Record name | (-)-Trachelanthamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trachelanthamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Trachelanthamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRACHELANTHAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G32020EJYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.